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Compound of Interest

Compound Name: NAN-190 hydrobromide

Cat. No.: B1676930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
NAN-190 hydrobromide, chemically identified as 1-(2-methoxyphenyl)-4-[4-(2-

phthalimido)butyl]piperazine hydrobromide, is a pharmacological agent that has been pivotal in

the study of serotonergic neurotransmission. Initially characterized as a potent and selective

antagonist of the serotonin 1A (5-HT1A) receptor, subsequent research has revealed a more

complex pharmacological profile, including partial agonist activity at presynaptic 5-HT1A

autoreceptors and significant affinity for α1-adrenergic receptors. More recently, NAN-190 has

been identified as a state-dependent blocker of the Nav1.7 sodium channel, suggesting its

potential therapeutic application in pain management. This technical guide provides a

comprehensive overview of the discovery, synthesis, and initial characterization of NAN-190
hydrobromide, detailing its receptor binding profile, functional activity in various experimental

models, and the signaling pathways it modulates.

Chemical Synthesis
The synthesis of NAN-190 hydrobromide involves a multi-step process. A plausible synthetic

route, based on the synthesis of analogous piperazine derivatives, is outlined below. The key

steps involve the N-alkylation of 1-(2-methoxyphenyl)piperazine with a suitable phthalimido-

containing butyl bromide derivative.
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Experimental Protocol: Synthesis of NAN-190
Hydrobromide

Synthesis of N-(4-bromobutyl)phthalimide: Phthalimide is reacted with 1,4-dibromobutane in

the presence of a base such as potassium carbonate in a suitable solvent like

dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic

substitution.

N-alkylation of 1-(2-methoxyphenyl)piperazine: 1-(2-methoxyphenyl)piperazine is reacted

with N-(4-bromobutyl)phthalimide in an inert solvent such as acetonitrile, with a base like

anhydrous potassium carbonate to scavenge the HBr byproduct. The mixture is refluxed for

an extended period (e.g., 48 hours) to ensure complete reaction.

Purification of NAN-190 free base: The crude product is purified using column

chromatography on silica gel.

Formation of the hydrobromide salt: The purified NAN-190 free base is dissolved in a

suitable solvent (e.g., ethanol) and treated with a solution of hydrobromic acid. The resulting

precipitate, NAN-190 hydrobromide, is collected by filtration, washed with a cold solvent,

and dried under vacuum.

Pharmacological Characterization
Receptor and Channel Binding Affinity
NAN-190 exhibits high affinity for the 5-HT1A receptor and α1-adrenergic receptors. More

recent studies have also quantified its interaction with the Nav1.7 sodium channel. The binding

affinities from various radioligand binding studies are summarized in the table below.
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Target Radioligand
Tissue/Cell
Line

Parameter Value Reference

5-HT1A

Receptor

[³H]8-OH-

DPAT

Rat

Hippocampal

Membranes

KB 1.9 nM [1]

pKi 8.9 [2]

[³H]NAN-190

Rat

Hippocampal

Membranes

- - [1]

α1-

Adrenoceptor

Rat Cortical

Slices
IC₅₀ 0.16 nM [3]

pKi 8.9 [2]

Nav1.7

Sodium

Channel

Recombinant

Cells

IC₅₀

(inactivated

state)

~10-fold more

potent than

rest state

[4][5]

In-Vitro Functional Assays
NAN-190 acts as a competitive antagonist at postsynaptic 5-HT1A receptors, which are

negatively coupled to adenylyl cyclase.

Experimental Protocol: Adenylyl Cyclase Inhibition Assay[1][3]

Membrane Preparation: Hippocampal tissue from rats is homogenized in a cold buffer and

centrifuged to isolate the membrane fraction.

Assay Conditions: The membrane preparation is incubated with ATP, an ATP regenerating

system, and forskolin (to stimulate adenylyl cyclase).

Agonist Inhibition: The 5-HT1A agonist, 5-carboxamidotryptamine (5-CT) or 8-OH-DPAT, is

added to inhibit forskolin-stimulated adenylyl cyclase activity.

Antagonism by NAN-190: To determine the antagonist properties of NAN-190, membranes

are pre-incubated with varying concentrations of NAN-190 before the addition of the agonist.
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cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP)

produced is quantified using a suitable method, such as a radioimmunoassay or an enzyme-

linked immunosorbent assay (ELISA).

Data Analysis: The ability of NAN-190 to shift the concentration-response curve of the

agonist to the right is indicative of competitive antagonism. A Schild analysis can be

performed to determine the KB value.

Radioligand binding assays are used to determine the affinity and specificity of NAN-190 for its

target receptors.

Experimental Protocol: 5-HT1A Receptor Radioligand Binding Assay[1][6]

Membrane Preparation: Membranes from rat hippocampus, striatum, or frontal cortex are

prepared as described for the adenylyl cyclase assay.

Competition Binding: A fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g.,

[³H]8-OH-DPAT or the antagonist [³H]WAY-100635) is incubated with the membrane

preparation in the presence of increasing concentrations of unlabeled NAN-190.

Incubation and Filtration: The incubation is carried out at room temperature for a defined

period (e.g., 30 minutes) and then terminated by rapid filtration through glass fiber filters to

separate bound from free radioligand.

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid

scintillation counting.

Data Analysis: The concentration of NAN-190 that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated

using the Cheng-Prusoff equation.

The blocking effect of NAN-190 on Nav1.7 sodium channels has been characterized using

patch-clamp electrophysiology.

Experimental Protocol: Nav1.7 Sodium Channel Patch-Clamp Assay[4]
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Cell Culture: A cell line stably expressing the human Nav1.7 channel (e.g., HEK293 cells) is

used.

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed. Cells

are held at a holding potential where the channels are in a resting state.

Voltage Protocols: To assess state-dependent block, voltage protocols are applied to hold

the channels in different conformational states (resting, open, or inactivated).

Application of NAN-190: NAN-190 is applied to the cells via the extracellular solution.

Data Acquisition and Analysis: The sodium current is measured before and after the

application of NAN-190. The IC₅₀ for the block of the channel in different states is

determined.

In-Vivo Behavioral Models
The antagonist effects of NAN-190 at postsynaptic 5-HT1A receptors have been demonstrated

in animal behavioral models.

Experimental Protocol: 8-OH-DPAT-Induced Lower Lip Retraction in Rats[7][8][9]

Animals: Male rats are used for this study.

Drug Administration: The 5-HT1A receptor agonist 8-OH-DPAT is administered to the rats,

which induces a characteristic lower lip retraction (LLR).

Antagonist Pretreatment: To test the antagonist effect of NAN-190, a separate group of rats

is pretreated with NAN-190 at various doses before the administration of 8-OH-DPAT.

Behavioral Scoring: The presence or absence of LLR is observed and scored by a trained

observer who is blind to the treatment conditions.

Data Analysis: The ability of NAN-190 to dose-dependently block the 8-OH-DPAT-induced

LLR is indicative of its in-vivo 5-HT1A receptor antagonist activity.

Signaling Pathways
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The primary mechanism of action of NAN-190 at the 5-HT1A receptor involves the modulation

of G-protein coupled signaling pathways.

5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR)

superfamily, leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ

subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in

intracellular cAMP levels. NAN-190, as a competitive antagonist, blocks the binding of

serotonin and other agonists to the receptor, thereby preventing this signaling cascade.

Cell Membrane

5-HT1A Receptor Gαi/o-GβγActivates Adenylyl CyclaseInhibits cAMPConverts

Serotonin (Agonist) Binds & Activates

NAN-190 (Antagonist) Binds & Blocks

ATP

Downstream Effects
(e.g., PKA activity)

Click to download full resolution via product page

5-HT1A Receptor Signaling Pathway and the Antagonistic Action of NAN-190.

Experimental Workflow for Characterization
The initial characterization of a compound like NAN-190 follows a logical progression from in-

vitro to in-vivo studies.
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Experimental Workflow for the Characterization of NAN-190 Hydrobromide.

Conclusion
NAN-190 hydrobromide has proven to be an invaluable tool for dissecting the complexities of

the serotonergic system, particularly the role of the 5-HT1A receptor. Its initial characterization

as a potent antagonist laid the groundwork for numerous studies investigating the physiological

and behavioral effects of blocking this receptor. The subsequent discoveries of its partial

agonist properties at presynaptic autoreceptors and its blocking activity on Nav1.7 sodium
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channels have expanded our understanding of its pharmacological profile and opened new

avenues for therapeutic exploration. This technical guide provides a foundational

understanding of the key experiments and findings that have defined the initial characterization

of NAN-190 hydrobromide, serving as a valuable resource for researchers in pharmacology

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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